Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate
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Overview
Description
Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2-pentenedioate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with piperazine derivatives, followed by subsequent reactions to introduce the cyano and diethyl ester groups[_{{{CITATION{{{1{4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido- 1,2- - Springer[{{{CITATION{{{_2{Diethyl 4-{amino[4-(2-pyridinyl)piperazino]methylene}-2-cyano-2 ...](https://www.benchchem.com/zh/product/b2903603).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Diethyl 4-(amino[4-(2-pyridinyl)piperazino]methylene)-2-cyano-2-pentenedioate
Diethyl 4-(amino[4-(2-pyrimidinyl)piperazino]methylene)-2-cyano-2-pentenedioate
Diethyl 4-(amino[4-(2-thiazolyl)piperazino]methylene)-2-cyano-2-pentenedioate
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the pyridinyl group and the cyano and diethyl ester functionalities
Properties
IUPAC Name |
diethyl (E,4E)-4-[amino-(4-pyridin-2-ylpiperazin-1-yl)methylidene]-2-cyanopent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-3-28-19(26)15(14-21)13-16(20(27)29-4-2)18(22)25-11-9-24(10-12-25)17-7-5-6-8-23-17/h5-8,13H,3-4,9-12,22H2,1-2H3/b15-13+,18-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCNIQJBCVFLKG-LDLWNPHPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=CC=N2)C(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=CC=N2)/C(=O)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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